Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate
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Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate is an organic compound that belongs to the class of fluorinated amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Fluorination: The fluorination of the protected amino acid can be achieved using various fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used in the reaction.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties and reactivity of the molecule, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions . The Boc protecting group provides stability during chemical reactions, allowing for selective deprotection under controlled conditions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate
- Methyl 2-{(tert-butoxy)carbonylamino}-3-(4-hydroxyphenyl)propanoate
- Methyl 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoyl}amino acetate
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the study of fluorinated pharmaceuticals and enzyme mechanisms.
Properties
CAS No. |
136581-48-1 |
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Molecular Formula |
C9H16FNO4 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
DWPXZGNCCBARMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(=O)OC |
Origin of Product |
United States |
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